molecular formula C14H28O B130844 Tetradecanal CAS No. 124-25-4

Tetradecanal

Cat. No.: B130844
CAS No.: 124-25-4
M. Wt: 212.37 g/mol
InChI Key: UHUFTBALEZWWIH-UHFFFAOYSA-N
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Description

Tetradecanal, also known as myristyl aldehyde or myristic aldehyde, is a long-chain aliphatic aldehyde with the molecular formula C₁₄H₂₈O. It is a colorless, waxy solid at room temperature with a characteristic fatty odor. This compound is naturally produced by bioluminescent bacteria of the Vibrio genus and is one of the substrates consumed by the Vibrio fischeri luciferase light emission system .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tetradecanal can be synthesized through the reduction of myristic acid (tetradecanoic acid). The reduction process typically involves the use of reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic dehydrogenation of tetradecanol. This process involves the use of copper-based catalysts, such as copper/barium oxide (CuO/BaO), which facilitate the dehydrogenation reaction to yield this compound .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form tetradecanoic acid. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: this compound can be reduced back to tetradecanol using reducing agents like sodium borohydride (NaBH₄).

    Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Sodium borohydride (NaBH₄) in an alcoholic solvent.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

    Oxidation: Tetradecanoic acid.

    Reduction: Tetradecanol.

    Substitution: Various substituted this compound derivatives depending on the nucleophile used.

Scientific Research Applications

Tetradecanal has diverse applications in scientific research due to its unique properties:

Mechanism of Action

The mechanism of action of tetradecanal involves its interaction with specific molecular targets and pathways. In bioluminescent bacteria, this compound acts as a substrate for the luciferase enzyme, which catalyzes the oxidation of this compound to produce light. This reaction involves the transfer of electrons and the formation of an excited state intermediate, which emits light upon returning to the ground state .

Comparison with Similar Compounds

Tetradecanal can be compared with other long-chain aliphatic aldehydes such as:

    Dodecanal (C₁₂H₂₄O): Similar in structure but with a shorter carbon chain.

    Hexadecanal (C₁₆H₃₂O): Similar in structure but with a longer carbon chain.

    Nonanal (C₉H₁₈O): A shorter-chain aldehyde with different physical and chemical properties.

Uniqueness: this compound’s unique properties, such as its specific interaction with the luciferase enzyme in bioluminescent bacteria, distinguish it from other aldehydes. Its role in the synthesis of various industrial and bioactive compounds also highlights its versatility and importance in scientific research .

Properties

IUPAC Name

tetradecanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHUFTBALEZWWIH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021665
Record name Myristyl aldehyde
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Molecular Weight

212.37 g/mol
Source PubChem
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Physical Description

Solid, colourless to pale yellow liquid/fatty, orris-like odour
Record name Tetradecanal
Source Human Metabolome Database (HMDB)
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Record name Myristaldehyde
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/263/
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Boiling Point

166.00 °C. @ 24.00 mm Hg
Record name Tetradecanal
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Solubility

soluble inmost organic solvents; Insoluble in water, 1 ml in 1 ml of 80% alcohol (in ethanol)
Record name Myristaldehyde
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Density

0.825-0.830
Record name Myristaldehyde
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CAS No.

124-25-4
Record name Tetradecanal
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Record name Tetradecanal
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Record name TETRADECANAL
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Record name Tetradecanal
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Record name MYRISTALDEHYDE
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Record name Tetradecanal
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

30 °C
Record name Tetradecanal
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034283
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of oxalylchloride (8.0 mL, 88.0 mmol, 2.2 eq.) in abs. dichloromethane (200 mL) was treated with DMSO (13.6 mL, 192 mmol, 4.8 eq.) at −60° C. After 3 min the reaction mixture was warmed to approx. 15° C. Then a solution of tetradecan-1-ol (8.56 g, 40.0 mmol) in dry dichloromethane (40 mL) and after further 3 min triethylamine (28 mL, 200 mmol, 5.0 eq.) were added. Then the reaction mixture was slowly warmed to 5° C. and quenched by addition of water (200 mL). The phases were separated and the aqueous phase was extracted with dichloromethane (3×100 mL). The combined organic phases were washed with brine (1×200 mL) and dried over MgSO4. The solvent was removed under reduced pressure and the product was isolated as a white solid, which was used in the next reaction without purification. Yield: 10.4 g (100%), purity: 98% (GC).
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
8.56 g
Type
reactant
Reaction Step Two
Quantity
28 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two
Name
Quantity
13.6 mL
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Customer
Q & A

Q1: What is Tetradecanal and what is it primarily known for?

A1: this compound (also known as Myristaldehyde) is a 14-carbon saturated fatty aldehyde. It is commonly found in nature, notably as a key component of the bacterial luminescence system and as a minor component in the sex pheromone blend of certain insect species like the spruce budworm (Choristoneura fumiferana). [, , , ]

Q2: How does this compound contribute to bacterial luminescence?

A2: this compound acts as a substrate for bacterial luciferase, the enzyme responsible for light emission in bioluminescent bacteria. The luciferase catalyzes the oxidation of reduced flavin mononucleotide (FMNH2) and this compound in the presence of oxygen, leading to the emission of light. [, , ]

Q3: Can you elaborate on the role of this compound in the spruce budworm's chemical communication system?

A3: Research has shown that this compound acts as a secondary component in the spruce budworm's sex pheromone blend. While not as potent as the primary components (E/Z-11-tetradecenal), its presence in the blend significantly increases the number of males initiating upwind flight and successfully locating females. [, ]

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C14H28O. Its molecular weight is 212.37 g/mol.

Q5: Are there any spectroscopic data available for this compound?

A6: While the provided research papers do not go into extensive spectroscopic details, they mention the use of techniques like gas chromatography-mass spectrometry (GC-MS) for identification and quantification. [, ] Additionally, studies on bacterial luminescence utilize fluorescence spectroscopy to analyze the spectral properties of the light emitted during the reaction involving this compound. [, ]

Q6: Are there any specific applications for this compound?

A8: Beyond its biological roles, this compound finds applications in the fragrance industry. It is used to impart a waxy, citrus-like, and aldehydic aroma to perfumes and cosmetics. [] It can also be used as a starting material for the synthesis of other valuable chemicals, as demonstrated by its use in the synthesis of 3-hydroxybenzaldehyde. []

Q7: Are there any known analytical methods for the detection and quantification of this compound?

A10: Gas chromatography coupled with mass spectrometry (GC-MS) and gas chromatography with flame ionization detection (GC-FID) are commonly employed techniques for the identification and quantification of this compound in various matrices, including plant extracts, insect pheromone glands, and bacterial cultures. [, , ]

Q8: Have any computational studies been conducted on this compound?

A11: While the provided papers don't detail specific computational studies on this compound, they highlight the use of molecular modeling techniques in understanding the structure-activity relationship (SAR) of related compounds, such as fluorinated ceramide analogs. [] Such studies could potentially be extended to investigate this compound's interactions with enzymes like luciferase.

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